PB-22-d9
Description
Properties
Molecular Formula |
C23H13D9N2O2 |
|---|---|
Molecular Weight |
367.5 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
ZAVGICCEAOUWFM-YGYNLGCDSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C4=C3C=CC=C4 |
Synonyms |
QUPIC-d9 |
Origin of Product |
United States |
Scientific Research Applications
Forensic Applications
PB-22-d9 is primarily utilized in forensic toxicology to analyze synthetic cannabinoid use. It is often included in panels for testing biological samples such as urine and blood.
Case Studies
-
Postmortem Toxicology Analysis :
A study documented the presence of this compound in postmortem blood specimens. The analytical method involved liquid chromatography coupled with mass spectrometry, demonstrating the compound's detection at concentrations ranging from 1.1 to 1.5 ng/mL in various cases . This highlights its significance in forensic investigations related to synthetic cannabinoid overdoses. -
Metabolic Stability Studies :
Research on the metabolism of this compound in human hepatocytes indicated rapid metabolic degradation with half-lives around 12 minutes. Metabolites were identified using high-resolution mass spectrometry, providing crucial information for interpreting toxicological data from urine samples . The identification of metabolites such as M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as urinary markers is particularly relevant for confirming exposure to this compound.
Analytical Applications
This compound serves as an internal standard in analytical chemistry for the quantification of other synthetic cannabinoids in biological matrices. Its stability and distinct mass spectral characteristics make it an effective reference compound.
Data Tables
Research Implications
The applications of this compound extend beyond forensic analysis into broader research contexts including:
- Pharmacological Research : Investigating the effects and mechanisms of synthetic cannabinoids on human health.
- Toxicology Studies : Understanding the implications of synthetic cannabinoid use and their metabolites in clinical settings.
Chemical Reactions Analysis
Structural Characteristics and Reactivity Sites
PB-22-d9 features an indole-3-carboxylic acid ester core with a quinolinyl ester group, distinguishing it from other synthetic cannabinoids that typically employ ketone or amide linkers . The deuterium atoms at nine positions enhance its stability for mass spectrometry (MS) applications but do not alter its fundamental reactivity compared to non-deuterated PB-22 . Key reactive sites include:
-
Ester linkage : Susceptible to enzymatic or alkaline hydrolysis.
-
Indole ring : Potential oxidation or conjugation pathways.
In Vivo Hydrolysis and Metabolic Pathways
This compound undergoes enzymatic hydrolysis in biological systems, primarily mediated by carboxylesterase enzymes , which cleave the ester bond to produce:
-
1-Pentyl-1H-indole-3-carboxylic acid
-
8-Hydroxyquinoline
This reaction mirrors the metabolic fate of PB-22 and its fluorinated analog 5F-PB-22 . Hydrolysis rates are influenced by pH and enzymatic activity, with studies noting rapid degradation in vivo compared to in vitro analytical conditions .
Table 1: Hydrolysis Products of this compound
| Metabolite | Structure | Detection Method |
|---|---|---|
| 1-Pentyl-1H-indole-3-carboxylic acid | Indole-3-carboxylic acid derivative | LC-MS/MS (MRM mode) |
| 8-Hydroxyquinoline | Quinolinol derivative | GC-MS or LC-HRMS |
Stability Under Analytical Conditions
This compound demonstrates stability in controlled laboratory settings, as validated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies . Key findings include:
-
Linearity : 0.5–10 ng/mL in blood matrices, with a limit of detection (LOD) of 0.1 ng/mL .
-
Precision : Intra- and inter-run coefficients of variation (%CV) ≤7.7% for low controls (2 ng/mL) .
-
Matrix Effects : Signal suppression/enhancement mitigated by deuterated internal standards .
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | 0.1% formic acid in H₂O/ACN |
| Retention Time | ~4.75 min (similar to 5F-PB-22) |
| Ion Transitions (m/z) | 377.1 → 232.2 (quantitative) |
| Collision Energy | 24 eV |
Comparative Reactivity with Analogues
This compound’s ester linkage confers distinct reactivity compared to JWH-018 (ketone linker) or APICA (amide linker) :
Comparison with Similar Compounds
Structural Analogues
PB-22-d9 belongs to the indole-3-carboxylate class of synthetic cannabinoids. Key structural analogues include:
- PB-22 vs. This compound: this compound retains the quinolin-8-yl group but replaces hydrogen with deuterium on the pentyl chain, ensuring distinct mass spectral signatures for analytical differentiation .
- 5F-PB-22 : This fluorinated derivative exhibits higher receptor-binding affinity compared to PB-22 due to the electron-withdrawing fluorine atom, which enhances metabolic stability .
Deuterated Internal Standards
This compound is part of a broader class of deuterated ISTDs used in synthetic cannabinoid analysis. Examples include:
- AM2201-d5 : Deuterated analog of AM2201, used for quantifying AM2201 and its hydroxylated metabolites .
- UR-144-d5: Deuterated ISTD for UR-144, a thiophene-based synthetic cannabinoid .
These compounds share similar applications but differ in core structures and deuterium positions, tailored to match their parent analytes .
Analytical Performance Comparison
Chromatographic Behavior
This compound and its analogues exhibit distinct retention times (RT) and collision energies (CE) in LC-MS/MS:
Metabolite Detection
This compound is critical for detecting PB-22 metabolites, such as:
- PB-22 N-(4-hydroxypentyl) metabolite : RT = 3.9 min; quantified using ion transition 375.2 → 230.1 .
- PB-22 N-pentanoic acid metabolite: RT = 4.5 min; ion transition 389.2 → 244.1 .
In contrast, JWH-018-d9 is used to track JWH-018 N-pentanoic acid metabolites (RT = 4.0 min), highlighting structural specificity in metabolite profiling .
Research and Regulatory Considerations
- Sourcing : this compound is commercially available from Cayman Chemical (ISO60122 CRM) and LGC Standards, with ≥95% purity verified via GC-MS and LC-MS/MS .
- Regulatory Status : PB-22 and its analogues are classified as Schedule I controlled substances in many jurisdictions, necessitating certified reference materials like this compound for lawful forensic analysis .
Q & A
Q. What are the standard analytical techniques for identifying and quantifying PB-22-d9 in experimental samples?
Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Document all synthetic steps in detail, including reagent stoichiometry, reaction temperature, and purification methods (e.g., column chromatography, recrystallization). For novel compounds, provide spectral data (¹H/¹³C NMR, HRMS) and compare with literature values for analogs like JWH-018 . Use standardized IUPAC nomenclature and report yields with error margins (e.g., ±2%) to align with medicinal chemistry reporting standards .
Q. What criteria should guide the selection of control groups in this compound pharmacological studies?
- Methodological Answer : Include both positive controls (e.g., known cannabinoid receptor agonists) and negative controls (vehicle-only groups). Ensure controls match the experimental matrix (e.g., solvent, concentration). Statistical power analysis (α = 0.05, β = 0.2) should determine sample size, and results must report effect sizes (e.g., IC₅₀, EC₅₀) with confidence intervals .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of this compound from structurally similar analogs?
- Methodological Answer : Perform method development by testing gradient elution profiles (e.g., 5–95% acetonitrile in 20 min) and column temperatures (25–40°C). Use diode-array detection (DAD) to monitor UV absorbance at λ = 220–280 nm. Validate resolution (R > 1.5) and retention time reproducibility (±0.1 min) across three replicates .
Q. What strategies address contradictions in this compound’s receptor binding affinity across studies?
- Methodological Answer : Conduct a systematic review to identify variables (e.g., assay type, cell lines, incubation time). Replicate conflicting experiments under standardized conditions (e.g., HEK-293 cells, 37°C, 1 hr incubation). Apply meta-analysis to pool data, using random-effects models to account for heterogeneity. Report Cohen’s d for effect size comparisons .
Q. How should experimental designs be structured to compare this compound’s metabolic stability with its parent compound?
- Methodological Answer : Use a crossover design with liver microsomes (human/rat) and LC-MS/MS quantification. Normalize degradation rates to protein content and control for batch variability. Include time-point sampling (0, 15, 30, 60 min) and calculate half-life (t₁/₂) using non-compartmental analysis. Validate with ANOVA and post-hoc Tukey tests .
Methodological Considerations for Data Analysis
- Handling Outliers : Apply Grubbs’ test (α = 0.05) to identify outliers. Justify exclusion with Levene’s test for homogeneity of variance .
- Statistical Reporting : Avoid vague terms like "significant difference" without p-values (e.g., p < 0.01) and degrees of freedom. Use software like GraphPad Prism or R for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
